

# An In-depth Technical Guide to Biotin-PEG2-C4-Alkyne

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## Compound of Interest

Compound Name: Biotin-PEG2-C4-Alkyne

Cat. No.: B606128

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## Introduction

**Biotin-PEG2-C4-Alkyne** is a versatile bifunctional molecule integral to modern bioconjugation and chemical biology. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via click chemistry. This combination of features makes it an invaluable tool for a range of applications, including the labeling and detection of biomolecules, affinity purification, and the construction of more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the structure, properties, and applications of **Biotin-PEG2-C4-Alkyne**, complete with detailed experimental protocols and data presented for the discerning researcher.

## Structure and Physicochemical Properties

**Biotin-PEG2-C4-Alkyne** is structurally composed of three key functional units: a biotin headgroup, a diethylene glycol (PEG2) linker, and a C4-alkyne tail. The systematic name for this compound is (3aS,4S,6aR)-hexahydro-2-oxo-N-[2-[2-[2-[(1-oxo-5-hexyn-1-yl)amino]ethoxy]ethoxy]ethyl]-1H-thieno[3,4-d]imidazole-4-pentanamide.<sup>[4]</sup>

## Quantitative Data Summary

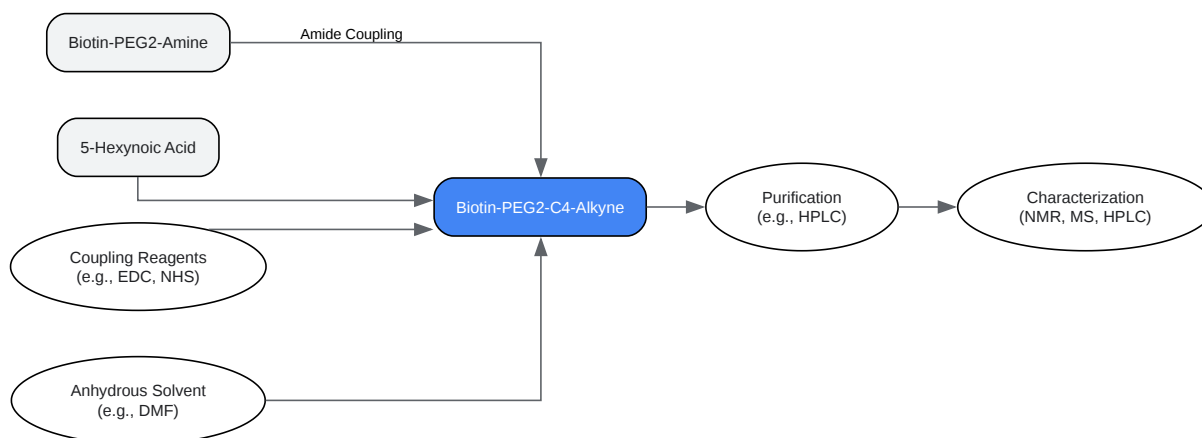
The key physicochemical properties of **Biotin-PEG2-C4-Alkyne** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>22</sub> H <sub>36</sub> N <sub>4</sub> O <sub>5</sub> S	[4][5]
Molecular Weight	468.61 g/mol	[5][6]
CAS Number	1011268-28-2	[4][5]
Appearance	White to off-white crystalline solid	[7]
Purity	≥95% (typically analyzed by HPLC)	[6]
Solubility	Soluble in DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/mL)	[4]
Predicted Boiling Point	799.8 ± 60.0 °C	[8]
Predicted Density	1.158 ± 0.06 g/cm <sup>3</sup>	[8]
Predicted pKa	13.90 ± 0.40	[8]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[5]
Stability	Stable for at least 2 years when stored as directed.	[7]

## Synthesis and Characterization

While a detailed, peer-reviewed synthesis protocol for **Biotin-PEG2-C4-Alkyne** is not readily available in the public domain, a general synthetic route can be postulated based on standard organic chemistry principles and the synthesis of its precursors. The most probable synthetic pathway involves the amide coupling of Biotin-PEG2-Amine with 5-hexynoic acid.

## Postulated Synthesis Workflow



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Caption: Postulated synthesis workflow for **Biotin-PEG2-C4-Alkyne**.

## General Experimental Protocol for Synthesis

- **Activation of 5-Hexynoic Acid:** In an anhydrous solvent such as dimethylformamide (DMF), 5-hexynoic acid is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically carried out at room temperature for several hours.
- **Coupling Reaction:** Biotin-PEG2-Amine, dissolved in anhydrous DMF, is added to the activated 5-hexynoic acid solution. The reaction mixture is stirred at room temperature, typically overnight, to allow for the formation of the amide bond.
- **Work-up and Purification:** The reaction mixture is then subjected to a standard work-up procedure, which may involve quenching the reaction, extraction, and washing. The crude

product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure **Biotin-PEG2-C4-Alkyne**.

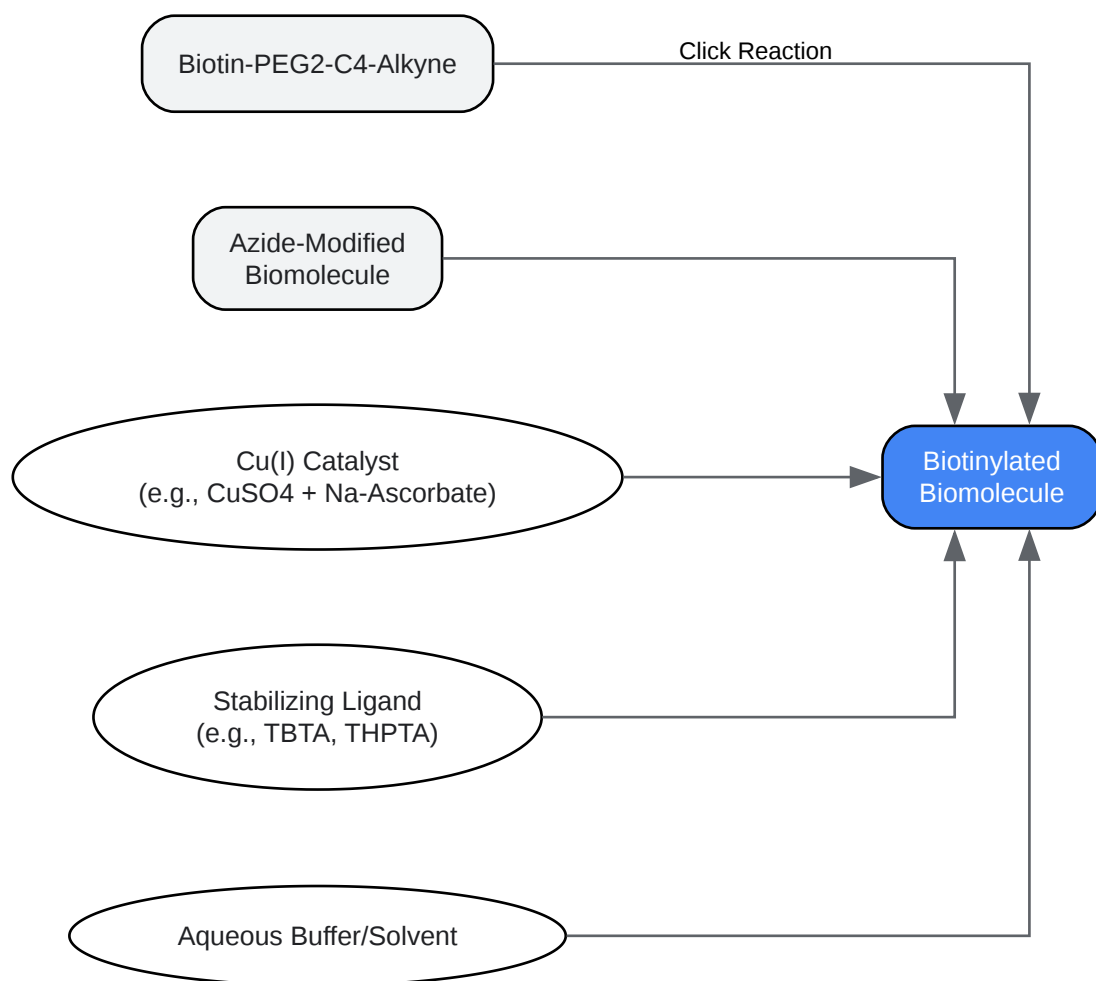
- Characterization: The final product is characterized by standard analytical techniques, including  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy to confirm the structure, mass spectrometry (MS) to verify the molecular weight, and analytical HPLC to determine the purity.

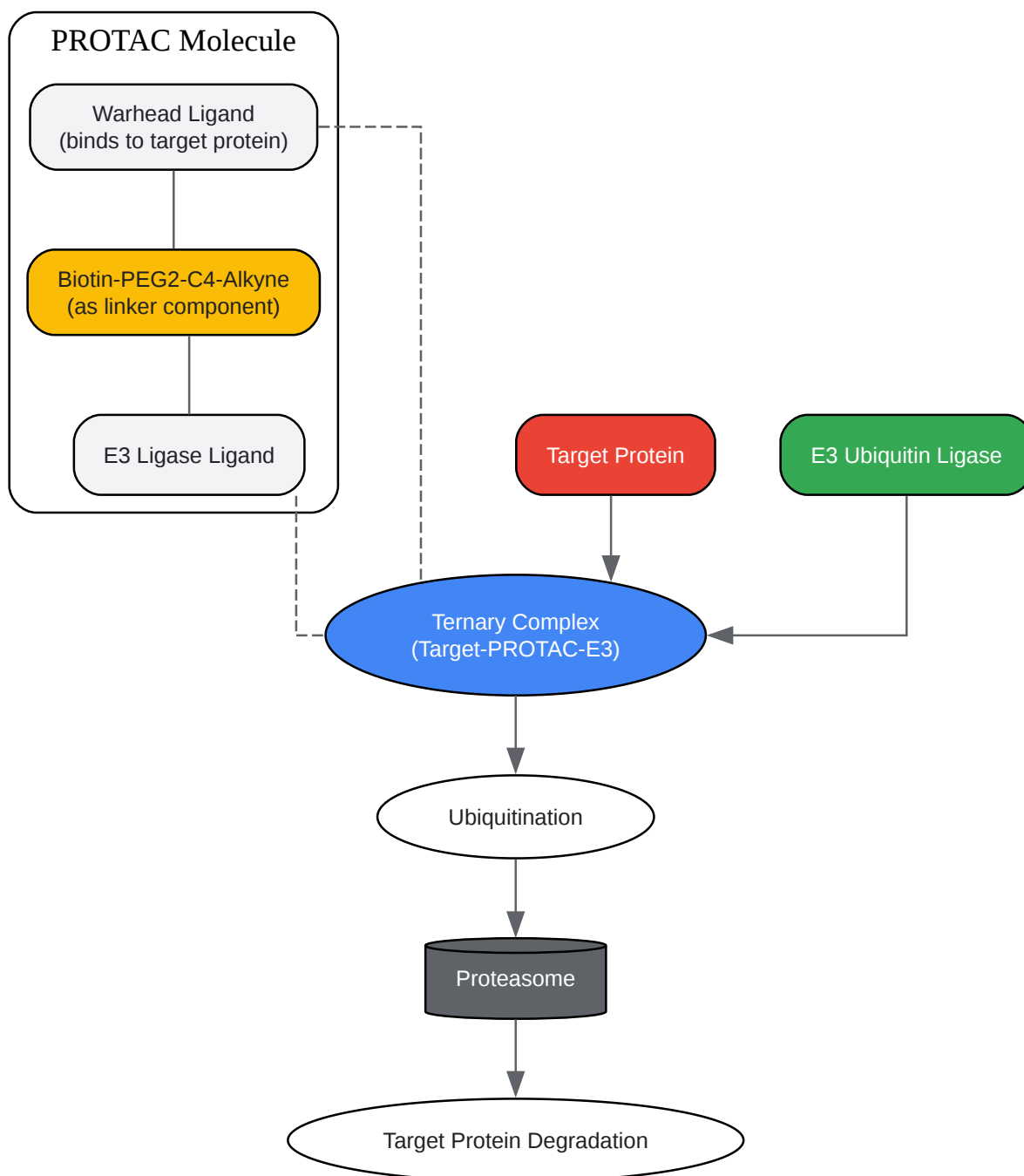
## Applications and Experimental Protocols

The primary application of **Biotin-PEG2-C4-Alkyne** is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction enables the efficient and specific biotinylation of azide-modified biomolecules.

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of **Biotin-PEG2-C4-Alkyne** with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.





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